![molecular formula C10H9FN2OS B2916319 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198915-01-2](/img/structure/B2916319.png)
5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a pyrimidine ring substituted with a fluorine atom and a methoxy group attached to a methylthiophene moiety. The unique structure of this compound makes it a valuable subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts can be tailored to achieve the desired efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards target proteins. The compound may inhibit specific enzymes or receptors, leading to its observed therapeutic effects.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, which have various therapeutic applications.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as Imatinib and Dasatinib, which are used in the treatment of cancer.
Uniqueness
5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential therapeutic applications compared to other similar compounds.
属性
IUPAC Name |
5-fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-7-2-3-15-9(7)6-14-10-12-4-8(11)5-13-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZSQXNALNAAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)
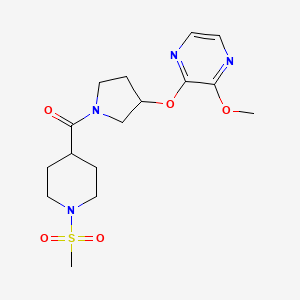
![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide](/img/structure/B2916239.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
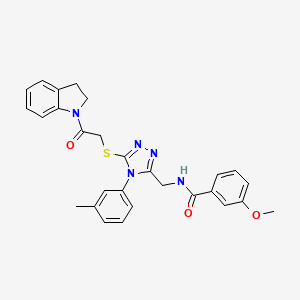
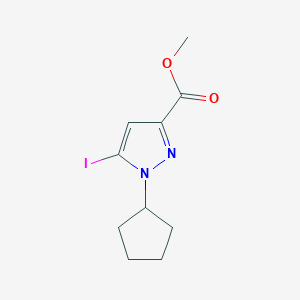
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)
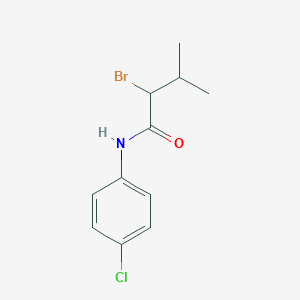
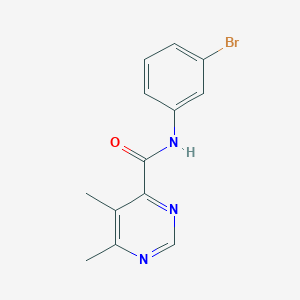
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2916257.png)
![methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2916259.png)
